molecular formula C6H2Br2N2O4 B8594201 Benzene, 1,2-dibromo-3,5-dinitro- CAS No. 96558-80-4

Benzene, 1,2-dibromo-3,5-dinitro-

Cat. No.: B8594201
CAS No.: 96558-80-4
M. Wt: 325.90 g/mol
InChI Key: OZSFGUGRXFXZNR-UHFFFAOYSA-N
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Description

Benzene, 1,2-dibromo-3,5-dinitro- (CAS No. 96558-80-4) is a halogenated nitroaromatic compound with the molecular formula C₆H₂Br₂N₂O₄ and a molecular weight of 325.899 g/mol . Its structure features two bromine atoms at the 1,2-positions and two nitro (-NO₂) groups at the 3,5-positions on the benzene ring.

Properties

CAS No.

96558-80-4

Molecular Formula

C6H2Br2N2O4

Molecular Weight

325.90 g/mol

IUPAC Name

1,2-dibromo-3,5-dinitrobenzene

InChI

InChI=1S/C6H2Br2N2O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H

InChI Key

OZSFGUGRXFXZNR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Br)Br)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 1,2-dibromo-3,5-dinitrobenzene with structurally related halogenated nitroaromatics, focusing on molecular features, physicochemical properties, and reactivity.

Structural Analogs with Varying Halogens and Substituents

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1,2-dibromo-3,5-dinitrobenzene 96558-80-4 C₆H₂Br₂N₂O₄ 325.899 1,2-Br; 3,5-NO₂ High molecular weight; limited data on physical properties
1-Bromo-3,5-dichlorobenzene 19752-55-7 C₆H₃BrCl₂ 225.898 1-Br; 3,5-Cl Lower MW; IR data available
1,2-Dibromo-3,5-difluorobenzene 139215-43-3 C₆H₂Br₂F₂ 273.89 1,2-Br; 3,5-F Fluoro groups reduce steric hindrance
1,2,4,5-Tetrabromo-3,6-dinitrobenzene 22230-49-5 C₆Br₄N₂O₄ 483.691 1,2,4,5-Br; 3,6-NO₂ Higher MW; potential explosive hazard
3,5-Dinitrobenzene 99-65-0 C₆H₄N₂O₄ 168.11 1,3-NO₂ Lower MW; well-studied nitroaromatic

Physicochemical Properties

  • Molecular Weight and Density :
    The addition of bromine and nitro groups increases molecular weight and density. For example, 1,2-dibromo-3,5-dinitrobenzene (325.899 g/mol) is heavier than 3,5-dinitrobenzene (168.11 g/mol) due to bromine substitution .

Chemical Reactivity

  • Electrophilic Substitution :
    Nitro groups deactivate the benzene ring, directing incoming electrophiles to meta/para positions. In 1,2-dibromo-3,5-dinitrobenzene , further substitution is sterically hindered by bromine atoms. Comparatively, 1-bromo-3,5-dichlorobenzene undergoes halogen displacement more readily due to lower steric bulk .
  • Reduction Reactions: Nitro groups in 1,2-dibromo-3,5-dinitrobenzene can be reduced to amines, similar to 3,5-dinitroaniline (CAS 618-87-1), which forms 3,5-diaminobenzoic acid upon reduction .

Preparation Methods

Reaction Conditions and Mechanism

Bromobenzene undergoes electrophilic substitution in a two-step process:

  • Nitration : Nitric acid in sulfuric acid introduces nitro groups at the 3- and 5-positions of bromobenzene.

  • Bromination : Ammonium bromide acts as a brominating agent, adding bromine atoms to the 1- and 2-positions.

The reaction proceeds under controlled temperature conditions:

  • Cooling phase : Bromobenzene is added at 5–10°C to prevent uncontrolled exothermic reactions.

  • Heating phase : The mixture is heated to 80°C for 10 hours to complete the substitution.

Key intermediates include 1-bromo-3,5-dinitrobenzene, which undergoes further bromination to yield the final product.

Yield and Optimization

Under optimal conditions, this method achieves a 91.4% yield . Critical factors include:

  • Molar ratios : A 2:1 ratio of ammonium bromide to bromobenzene ensures complete bromination.

  • Acid strength : Sulfuric acid (density 1.84) enhances electrophilicity of nitronium and bromonium ions.

Table 1: Reaction Parameters for Nitro-Bromination

ParameterValueSource
Temperature (cooling)5–10°C
Temperature (heating)80°C
Reaction time10 hours
Yield91.4%

Comparative Analysis of Methods

The nitro-bromination method outperforms alternative pathways in scalability and yield. Key advantages include:

  • Waste reduction : Sodium bromide from hydrolysis is recycled into the bromination step.

  • Isomer suppression : The ortho-directing effect of bromine minimizes formation of 1,3-dibromo isomers.

Table 2: Byproduct Profiles of Competing Methods

MethodMajor ByproductYield LossSource
Nitro-bromination<1% 1,3-dibromo isomer2–3%
Free-radical brominationPolybrominated derivatives15–20%

Industrial-Scale Considerations

Large-scale production requires modifications to laboratory protocols:

  • Continuous-flow reactors : Enhance heat dissipation and reduce reaction time.

  • Catalytic bromination : Iron(III) bromide catalysts improve atom economy but risk over-bromination .

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for the preparation of 1,2-dibromo-3,5-dinitrobenzene, and how is regioselectivity controlled?

  • Answer : Synthesis often involves sequential nitration and bromination of benzene derivatives. For example, bromination of 3,5-dinitrobenzene derivatives using bromine in the presence of Lewis acids (e.g., FeBr₃) can yield the desired product. Regioselectivity is influenced by the electron-withdrawing nitro groups, which direct bromination to the para positions. Evidence from halogenation of similar compounds (e.g., fluorination of cyclopropenes in ) highlights the importance of reaction conditions (temperature, catalysts) in controlling positional selectivity .

Q. What spectroscopic techniques are most effective for characterizing 1,2-dibromo-3,5-dinitrobenzene?

  • Answer :

  • NMR : ¹H and ¹³C NMR can identify aromatic proton environments, while ¹⁹F NMR (if applicable) and isotopic labeling (e.g., deuterated solvents) enhance resolution.
  • IR : Nitro and C-Br stretches (~1520 cm⁻¹ for NO₂; ~550 cm⁻¹ for C-Br) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and isotopic patterns.
    • Similar nitroaromatics in and were analyzed using these methods, with NMR data cross-referenced against computational predictions .

Q. How does the steric and electronic environment of 1,2-dibromo-3,5-dinitrobenzene influence its reactivity in substitution reactions?

  • Answer : The electron-withdrawing nitro groups deactivate the ring, making electrophilic substitutions unlikely. However, nucleophilic aromatic substitution (NAS) may occur at positions ortho/para to nitro groups if activated by meta-directing halogens. Steric hindrance from adjacent bromine atoms can slow kinetics, as seen in analogous brominated aromatics ( ) .

Advanced Research Questions

Q. What computational approaches are used to predict the thermodynamic stability and reaction pathways of 1,2-dibromo-3,5-dinitrobenzene?

  • Answer : Density Functional Theory (DFT) calculations model bond dissociation energies (BDEs) and reaction intermediates. For example, thermochemical data for similar nitroaromatics (e.g., 1-methyl-3,5-dinitrobenzene in ) can validate computational predictions. Solvation models (e.g., COSMO-RS) assess stability in different solvents .

Q. How can contradictory data on the compound’s melting point or solubility be resolved experimentally?

  • Answer :

  • Differential Scanning Calorimetry (DSC) : Measures precise melting points and detects polymorphs.
  • High-Purity Recrystallization : Solvent selection (e.g., DMSO or ethanol) minimizes impurities.
  • Comparative Analysis : Cross-check data with structurally similar compounds (e.g., 3,5-dinitrobenzene derivatives in ) to identify outliers .

Q. What mechanistic insights explain the compound’s behavior under photolytic or thermal degradation conditions?

  • Answer : Nitro groups facilitate radical formation under UV light, while C-Br bonds are prone to homolytic cleavage. Studies on brominated nitrobenzenes () suggest degradation pathways involving debromination and nitro reduction. Accelerated aging experiments (e.g., TGA/DSC) quantify decomposition kinetics .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling 1,2-dibromo-3,5-dinitrobenzene in the laboratory?

  • Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of toxic vapors.
  • Emergency Measures : Follow protocols for bromine exposure ( ): flush eyes/skin with water, and seek immediate medical attention .

Q. How can chromatographic methods be optimized for purifying 1,2-dibromo-3,5-dinitrobenzene?

  • Answer :

  • Column Choice : Reverse-phase C18 columns separate polar nitroaromatics.
  • Mobile Phase : Acetonitrile/water gradients (e.g., 60:40 to 90:10) improve resolution.
  • Detection : UV-Vis at 254 nm (aromatic π→π* transitions) ensures sensitivity.
    • notes similar purification challenges for brominated dinitrobenzenes .

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